molecular formula C14H24BN3O3 B13835192 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid

Cat. No.: B13835192
M. Wt: 293.17 g/mol
InChI Key: ATFDHFPJPHAIDQ-UHFFFAOYSA-N
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Description

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is a complex organic compound that features a borinic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid typically involves multiple steps, including the formation of the borinic acid moiety and the attachment of the pyrrolidinyl and pyrimidinyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can produce the compound in larger quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the borinic acid group.

    Reduction: Reduction reactions can modify the functional groups attached to the borinic acid moiety.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids or borates, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its ability to interact with biological molecules makes it useful for investigating biochemical pathways and processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific molecular pathways involved in disease, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid apart from similar compounds is its specific combination of functional groups. The presence of both the pyrrolidinyl and pyrimidinyl groups, along with the borinic acid moiety, gives it unique reactivity and binding properties. This makes it particularly valuable for applications that require precise molecular interactions.

Properties

Molecular Formula

C14H24BN3O3

Molecular Weight

293.17 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid

InChI

InChI=1S/C14H24BN3O3/c1-13(2,19)14(3,4)21-15(20)11-9-16-12(17-10-11)18-7-5-6-8-18/h9-10,19-20H,5-8H2,1-4H3

InChI Key

ATFDHFPJPHAIDQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CCCC2)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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